
4-Chloro-3-nitronaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-nitronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H5ClN2O2 It is a derivative of naphthalene, characterized by the presence of chloro, nitro, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-nitronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method is the nitration of 4-chloronaphthalene followed by the introduction of a nitrile group. The nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the nitrile group can be accomplished through a cyanation reaction using reagents such as copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-nitronaphthalene-1-carbonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-Amino-3-nitronaphthalene-1-carbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-nitronaphthalene-1-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceutical Research: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-3-nitronaphthalene-1-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, if explored, it may interact with specific molecular targets, although detailed studies would be required to elucidate these interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-naphthonitrile: Lacks the nitro group, making it less reactive in certain reactions.
3-Nitronaphthalene-1-carbonitrile:
4-Nitro-1-naphthonitrile: Lacks the chloro group, similar to the previous compound.
Uniqueness
4-Chloro-3-nitronaphthalene-1-carbonitrile is unique due to the presence of both chloro and nitro groups, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
61499-36-3 |
|---|---|
Molecular Formula |
C11H5ClN2O2 |
Molecular Weight |
232.62 g/mol |
IUPAC Name |
4-chloro-3-nitronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H5ClN2O2/c12-11-9-4-2-1-3-8(9)7(6-13)5-10(11)14(15)16/h1-5H |
InChI Key |
JYCRYESHCFGJEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Cl)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



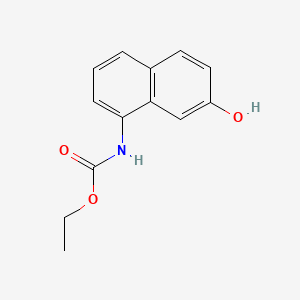

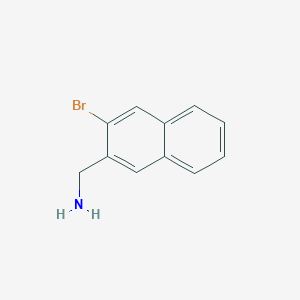

![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
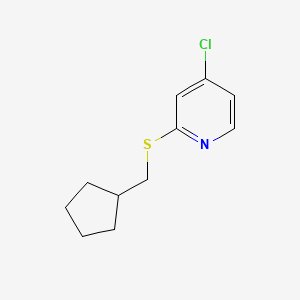
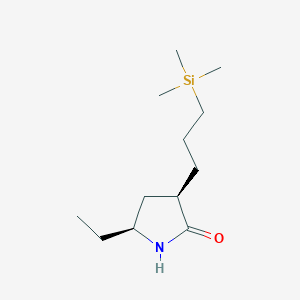
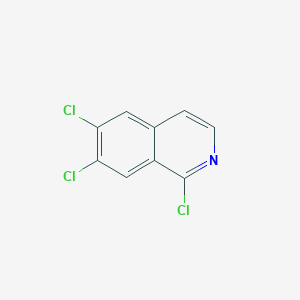
![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)
![(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B11877354.png)

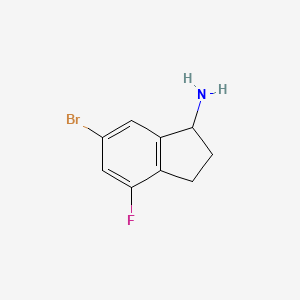
![2-[(2-Nitronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B11877368.png)
